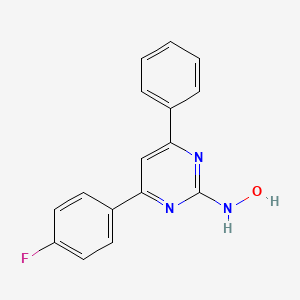
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine
Vue d'ensemble
Description
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine, also known as FHAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine involves its ability to inhibit various enzymes and proteins involved in cell growth and survival. 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine also inhibits the activity of mTOR, a protein kinase that regulates cell growth and metabolism. In addition, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been shown to have various biochemical and physiological effects. In cancer cells, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels. In neurodegenerative diseases, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine protects neurons from oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine also reduces neuroinflammation by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In infectious diseases, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine inhibits the growth of bacteria and viruses by interfering with their metabolic pathways and inhibiting the activity of essential enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has a high affinity for its target proteins, which allows for effective inhibition of their activity. 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine is also stable and can be easily synthesized in large quantities. However, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine also has some limitations for lab experiments. It has a short half-life in vivo, which limits its effectiveness in animal studies. It also has low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine. One direction is to optimize the synthesis method to improve the yield and purity of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine. Another direction is to develop novel formulations of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine that can improve its solubility and stability in vivo. In cancer research, future studies can focus on the combination of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine with other chemotherapeutic agents to improve its effectiveness. In neurodegenerative diseases, future studies can investigate the potential of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine as a neuroprotective agent in animal models. In infectious diseases, future studies can explore the potential of 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine as a broad-spectrum antiviral and antibacterial agent.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been found to protect neurons from oxidative stress and reduce neuroinflammation. In infectious diseases, 4-(4-fluorophenyl)-2-(hydroxyamino)-6-phenylpyrimidine has been shown to inhibit the growth of bacteria and viruses.
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-8-6-12(7-9-13)15-10-14(18-16(19-15)20-21)11-4-2-1-3-5-11/h1-10,21H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYZDTRJKOVMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NO)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0125862.P001 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B3745495.png)
![N-[2,2-difluoro-1-(trifluoromethyl)vinyl]benzenesulfonamide](/img/structure/B3745501.png)
![N-1,3-benzodioxol-5-yl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3745507.png)
![2-({[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B3745523.png)

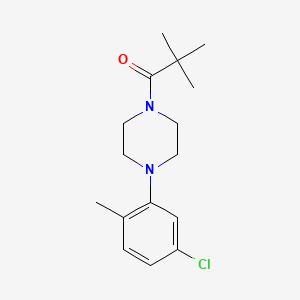
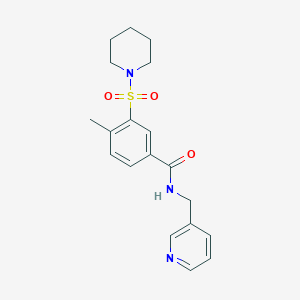
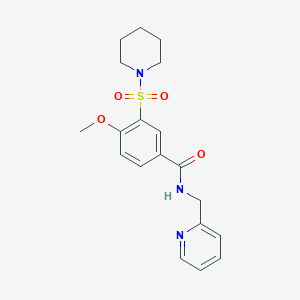
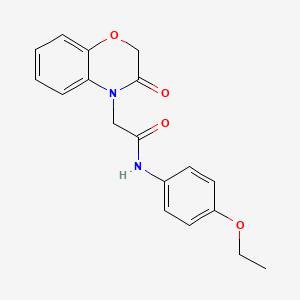
![6-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3745558.png)

![1-[(5-bromopentyl)oxy]naphthalene](/img/structure/B3745580.png)
